molecular formula C12H12N2O2 B3352963 1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde CAS No. 52046-24-9

1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde

Cat. No.: B3352963
CAS No.: 52046-24-9
M. Wt: 216.24 g/mol
InChI Key: HYFCMGZRDDKXEL-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with an ethoxyphenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde typically involves the condensation of 4-ethoxybenzaldehyde with imidazole under acidic or basic conditions. One common method involves the use of an acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 1-(4-Ethoxyphenyl)-1H-imidazole-4-carboxylic acid.

    Reduction: 1-(4-Ethoxyphenyl)-1H-imidazole-4-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The imidazole ring can coordinate with metal ions, which may play a role in its antimicrobial activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-1H-imidazole-4-carbaldehyde
  • 1-(4-Ethoxyphenyl)-1H-imidazole-4-carboxylic acid
  • 1-(4-Ethoxyphenyl)-1H-imidazole-4-methanol

Uniqueness

1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde is unique due to the presence of both an ethoxy group and an aldehyde functional group on the imidazole ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

1-(4-ethoxyphenyl)imidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12-5-3-11(4-6-12)14-7-10(8-15)13-9-14/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFCMGZRDDKXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(N=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480199
Record name 1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52046-24-9
Record name 1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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